Bromcresol Purple sodium

Description

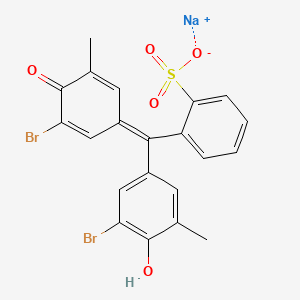

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28;/h3-10,24H,1-2H3,(H,26,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSJYIXUWNOWBD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br2NaO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Bromocresol Purple sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62625-30-3 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium α-(3-bromo-5-methyl-4-oxo-2,5-cyclohexadienylidene)-α-(3-bromo-5-methyl-4-hydroxyphenyl)toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks of Bromocresol Purple Sodium Salt Indicator Functionality

Principles of Acid-Base Indicator Behavior

The functionality of Bromocresol Purple (BCP) as a pH indicator is rooted in its nature as a weak acid. saudijournals.com Its color change is a direct consequence of shifts in the equilibrium between its molecular and ionic forms, a principle explained by fundamental theories of acid-base chemistry.

Dissociation and Protonation Equilibrium Dynamics

Bromocresol purple sodium salt exists in a dynamic equilibrium in aqueous solutions, which is sensitive to the hydrogen ion concentration (pH). As a weak acid, it can be represented by the general formula HIn. In solution, it partially dissociates into a hydrogen ion (H+) and its conjugate base (In-). idc-online.comzigya.com This equilibrium can be represented as:

HIn (yellow) ⇌ H+ + In- (purple)

In acidic conditions (low pH), the excess of H+ ions in the solution drives the equilibrium to the left, according to Le Châtelier's principle. saudijournals.com This results in a higher concentration of the undissociated, protonated form (HIn), which imparts a yellow color to the solution. wikipedia.orguctm.edu Conversely, in alkaline conditions (high pH), the scarcity of H+ ions (or the presence of OH- ions that neutralize H+) shifts the equilibrium to the right. This favors the formation of the dissociated, deprotonated form (In-), which is responsible for the purple color. wikipedia.orguctm.edu

The pKa value of Bromocresol Purple is a critical parameter in this equilibrium, representing the pH at which the concentrations of the acidic (HIn) and basic (In-) forms are equal. uohyd.ac.in For Bromocresol Purple, the pKa is approximately 6.3. wikipedia.org This means the color change is most distinct within the pH range of about 5.2 to 6.8. wikipedia.org Below pH 5.2, the solution is predominantly yellow, and above pH 6.8, it is violet. wikipedia.org

The dissociation process involves distinct protolytic transformations. In strongly acidic environments, cationic and neutral forms can exist. However, the most significant forms for its indicator function are the singly dissociated anion (HAn⁻), which is yellow, and the doubly dissociated anion (An²⁻), which is purple. mdpi.com The equilibrium between these two forms is what dictates the visible color change.

Ostwald Theory and its Application to Bromocresol Purple Sodium Salt

Ostwald's theory provides a foundational explanation for the behavior of acid-base indicators. idc-online.comzigya.compharmaguideline.comslideshare.netck12.org The theory posits that indicators are weak organic acids or bases where the undissociated molecule has a different color from its corresponding ion. zigya.com

Applying Ostwald's theory to Bromocresol Purple, which is a weak acid:

The Undissociated Form (HIn): This form has one color (yellow).

The Dissociated Form (In-): This form has a different color (purple).

The degree of ionization of the indicator is influenced by the concentration of hydrogen ions in the solution. ck12.org In the presence of a strong acid, the high concentration of H+ ions suppresses the dissociation of the weak acid indicator (the common ion effect), thus the color of the undissociated form predominates. idc-online.comzigya.com When a base is added, the OH- ions react with the H+ ions from the indicator's dissociation, shifting the equilibrium towards the formation of more of the colored In- ions. idc-online.comzigya.com

While Ostwald's theory provides a good fundamental understanding, a more refined view, often referred to as the Quinonoid theory, explains that the color change is also due to significant structural changes within the molecule, specifically the transition between benzenoid and quinonoid forms. pharmaguideline.comck12.org

Spectroscopic Basis of Color Change in Bromocresol Purple Sodium Salt

The vibrant color change of Bromocresol Purple sodium salt is fundamentally a spectroscopic phenomenon, driven by alterations in its molecular structure that affect how it absorbs light.

Molecular Transformations Inducing Absorbance Shifts

The change in pH induces a significant transformation in the molecular structure of Bromocresol Purple, which is the direct cause of the shift in its light absorption spectrum. vaia.com The two primary forms are:

Acidic (Yellow) Form: At a lower pH (below 5.2), the molecule exists in a cyclic sulfonate ester form, also known as a sultone. wikipedia.org This structure is responsible for the yellow appearance.

Alkaline (Purple) Form: At a higher pH (above 6.8), the sultone ring opens, leading to a more extended, conjugated sulfonate structure. wikipedia.org This change in the electronic configuration results in the purple color.

This structural change between the closed-ring (sultone) and open-ring (sulfonate) forms alters the molecule's chromophore, the part of the molecule responsible for its color. The extended conjugation in the purple form allows it to absorb light at longer wavelengths compared to the yellow form.

The absorption spectrum of Bromocresol Purple shifts accordingly with the pH. In its acidic, protonated state, it absorbs light primarily in the blue/violet region of the visible spectrum, causing the transmitted light to appear yellow. vaia.com In its alkaline, deprotonated state, the absorption maximum shifts to the yellow/green part of the spectrum, resulting in the transmitted light appearing purple. vaia.com

Relationship Between Molecular Structure and Spectroscopic Response

The spectroscopic response of Bromocresol Purple is intrinsically linked to its molecular structure. The color we perceive is the result of the wavelengths of light that are transmitted, not absorbed, by the solution. vaia.com

The acidic, yellow form (sultone) has a maximum absorbance (λmax) at approximately 432 nm. cerist.dznih.gov The alkaline, purple form (sulfonate) exhibits a maximum absorbance at a longer wavelength, around 588-590 nm. mdpi.comresearchgate.net The presence of an isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, confirms the existence of two interconverting species in equilibrium. cerist.dz

The following table summarizes the key spectroscopic properties of the two forms of Bromocresol Purple:

| Property | Acidic Form (HIn) | Alkaline Form (In⁻) |

| pH Range | < 5.2 | > 6.8 |

| Color | Yellow | Purple |

| Molecular Structure | Sultone (cyclic) | Sulfonate (open-ring) |

| λmax (approx.) | 432 nm | 589 nm |

| Absorbed Light | Blue/Violet | Yellow/Green |

Data sourced from multiple references. wikipedia.orgmdpi.comvaia.comcerist.dznih.govresearchgate.net

The interaction of Bromocresol Purple with other molecules can also induce spectral shifts. For instance, when bound to proteins like human serum albumin, a red shift (shift to a longer wavelength) in the absorption maximum is observed, which is attributed to the hydrophobic nature of the binding environment. jst.go.jp This property is utilized in clinical chemistry for the quantification of serum albumin. researchgate.netresearchgate.net

Synthetic and Purification Methodologies for Research Applications of Bromocresol Purple Sodium Salt

Chemical Synthesis Pathways and Modifications for Research Purity

The primary industrial synthesis of Bromocresol Purple involves the bromination of o-cresolsulfonphthalein, also known as Cresol (B1669610) Red. A common method involves dissolving Cresol Red in a solvent like glacial acetic acid. google.com A solution of bromine in acetic acid is then added, and the mixture is heated to reflux for several hours. google.com This process substitutes bromine atoms onto the cresol rings. After the reaction, the mixture is cooled to allow the product to crystallize. The resulting solid, the acid form of Bromocresol Purple, is then filtered and washed, typically with water, to remove excess reagents. google.com To obtain the water-soluble sodium salt, the purified acid form is treated with a stoichiometric amount of sodium hydroxide (B78521) solution. google.comresource.org The final product, Bromocresol Purple sodium salt, is then isolated, often as purple crystals with a metallic luster, after condensation or drying. google.com

Modern synthetic modifications aim to improve yield, purity, and environmental friendliness. One such approach is the use of microwave-assisted synthesis for sulfonephthalein dyes. scispace.comcas.cz This technique offers significant advantages over traditional heating methods, including drastically reduced reaction times (often from hours to minutes), improved energy efficiency, and frequently higher purity of the resulting products. scispace.com Solvent-free synthesis under microwave irradiation represents a further advancement in green chemistry, minimizing waste and simplifying product work-up. researchgate.netresearchgate.netscispace.com

Advanced Purification Techniques for Bromocresol Purple Sodium Salt

Even with optimized synthesis, commercial batches of Bromocresol Purple sodium salt can have purities of only around 90%, necessitating further purification for sensitive research applications like spectrophotometric pH and alkalinity measurements in oceanography. umt.edusigmaaldrich.com

Flash chromatography (FC) has been established as an effective and efficient method for purifying larger quantities of Bromocresol Purple, making it suitable for producing research-grade indicator in batches. umt.eduumt.eduresearchgate.net The technique utilizes a stationary phase, such as a reversed-phase C18 silica (B1680970) gel column, and a mobile phase to separate the BCP from its impurities. umt.edunih.govacs.org

The process typically involves dissolving the impure BCP sodium salt in an acidified aqueous solution to convert it to its less polar acid form, which aids in retention on the C18 column. umt.edu A gradient elution is then performed, where the concentration of an organic solvent in the mobile phase is gradually increased. This causes the components to elute at different times based on their polarity. The pure BCP fraction is collected, and its purity is subsequently verified. acs.org While effective, recoveries can sometimes be low due to the strong affinity of BCP for certain column materials. nih.govacs.org

Interactive Table 1: Example Flash Chromatography Mobile Phase Gradient for BCP Purification

| Time (minutes) | % Water (with 0.5% TFA) | % Acetonitrile (with 0.5% TFA) | Flow Rate (mL/min) |

| 0 | 85 | 15 | 18 |

| 5 | 85 | 15 | 18 |

| 25 | 65 | 35 | 18 |

| 30 | 0 | 100 | 18 |

| 35 | 0 | 100 | 18 |

| 36 | 85 | 15 | 18 |

| 40 | 85 | 15 | 18 |

| This table represents an optimized mobile phase profile for purifying BCP using a Redisep Gold C18Aq column as described in research literature. acs.org Trifluoroacetic acid (TFA) is used to acidify the mobile phase. |

High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for assessing the purity of Bromocresol Purple. umt.edunih.govacs.org While preparative HPLC can be used for purification, it is labor-intensive and yields only small amounts, making it less practical than flash chromatography for generating stock. researchgate.net Its primary role in this context is analytical: to confirm the success of a purification procedure like flash chromatography. umt.edu

By running a small sample of the purified fraction through an HPLC system equipped with a UV-Vis detector, a chromatogram is generated. This chromatogram can be compared directly with the chromatogram of the unpurified starting material. acs.org A successful purification is indicated by the elimination of peaks corresponding to impurities, leaving a single, well-defined peak for the pure Bromocresol Purple. acs.org

Interactive Table 2: Typical HPLC Conditions for BCP Purity Analysis

| Parameter | Specification |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Variable, e.g., 20% to 80% B over 30 minutes |

| Flow Rate | ~1 mL/min |

| Detection | UV-Vis Detector at multiple wavelengths (e.g., 434 nm and 590 nm) |

| These conditions are representative of methods used to analyze the purity of sulfonephthalein dyes. umt.educopernicus.org |

The presence of impurities in Bromocresol Purple can lead to significant systematic errors in sensitive analytical measurements, particularly in spectrophotometry. umt.edu In applications like the determination of seawater pH or total alkalinity, small amounts of colored impurities can have a pronounced effect. umt.educopernicus.org

These impurities often absorb light in the same wavelength range as the indicator itself. nih.govacs.org For instance, many impurities in sulfonephthalein dyes absorb light strongly at the short-wavelength absorbance peak (around 432-434 nm) of the acidic form of the indicator. umt.eduacs.org This leads to an artificially high absorbance reading at this wavelength, which in turn causes erroneously calculated pH values. nih.gov Errors of up to 0.01 pH units have been attributed to indicator impurities, a significant deviation in fields like oceanography where high precision is required to track subtle environmental changes. researchgate.netcopernicus.orggeomar.de Using purified BCP minimizes these interferences, ensuring that the measured absorbance is solely a function of the indicator's response to the sample's pH, thereby greatly enhancing measurement accuracy and inter-laboratory agreement. researchgate.netnih.gov

Interactive Table 3: Purity Comparison of Unpurified and Purified Bromocresol Purple

| Source / Batch | Purity Assessment | Finding |

| Commercial BCP (Unpurified) | HPLC analysis of off-the-shelf product from various suppliers. | Purity is often around 90%. umt.edu Some batches show significant impurity peaks in HPLC chromatograms. nih.govacs.org |

| Unpurified BCP (Kodak Batch A8a) | Spectrophotometric analysis (e₄ value). | Showed very high levels of impurities compared to the pure value. nih.gov |

| Unpurified BCP (TCI Batch WU III-FQ) | Spectrophotometric analysis (e₄ value). | Showed very high levels of impurities compared to the pure value. nih.gov |

| Purified BCP | HPLC analysis after flash chromatography. | Chromatograms show the elimination of impurity peaks, resulting in a product with much higher purity. acs.org |

| Purified BCP | Spectrophotometric analysis (e₄ value). | The e₄ value, an indicator of purity, is significantly lower and more accurate after purification. nih.govacs.org |

| This table synthesizes findings on the necessity and efficacy of purifying commercial BCP for research. umt.edunih.govacs.org |

Spectroscopic and Physico Chemical Characterization in Research Contexts of Bromocresol Purple Sodium Salt

Absorption and Emission Spectroscopic Characterization

Bromocresol purple (BCP) sodium salt is a sulfonephthalein dye widely utilized in scientific research, primarily as a pH indicator. Its distinct color change from yellow in acidic solutions (below pH 5.2) to purple in basic solutions (above pH 6.8) is a result of changes in its molecular structure and, consequently, its light absorption properties. gspchem.commacsenlab.com The two primary forms in aqueous solutions are the singly dissociated HIn⁻ form, which is yellow, and the doubly dissociated In²⁻ form, which is violet. semanticscholar.org This transition is due to the protonation and deprotonation of the dye molecule, which alters its resonance structure and light absorption characteristics. gspchem.comsemanticscholar.org

The absorption spectrum of BCP is characterized by two main bands corresponding to its acidic (HAn⁻) and basic (An²⁻) forms. In acidic conditions, the maximum absorbance (λmax) is observed around 430-432 nm, while in basic conditions, the λmax shifts to approximately 588-591 nm. gspchem.commdpi.com The significant separation between these two absorption bands allows for clear differentiation between the two protolytic forms. mdpi.com

Quantitative Spectroscopic Analysis of Bromocresol Purple Sodium Salt

Quantitative analysis of bromocresol purple sodium salt relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. umt.edu This relationship allows for the determination of the concentration of BCP in a sample by measuring its absorbance at a specific wavelength.

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter in quantitative analysis. For the HAn⁻ form of BCP, the molar absorption coefficient at its λmax of 430 nm is approximately 24,900 L/(mol·cm). mdpi.com The An²⁻ form exhibits a much higher molar absorptivity at its λmax of 588 nm, with a value of about 67,200 L/(mol·cm). mdpi.com The specific absorbance (E 1%/1cm), another measure of absorptivity, is often reported for a 1% solution in a 1 cm cuvette. For bromocresol purple sodium salt in 0.01 N NaOH, this value is specified to be ≥850 at the λmax. thermofisher.com

Table 1: Spectroscopic Properties of Bromocresol Purple Protolytic Forms

| Protolytic Form | Common Color | λmax (nm) | Molar Absorptivity (ε) (L/(mol·cm)) |

| HAn⁻ | Yellow | 430 | 24,900 mdpi.com |

| An²⁻ | Purple | 588 | 67,200 mdpi.com |

This table summarizes the key spectroscopic parameters for the acidic and basic forms of Bromocresol Purple.

Differential Absorption Spectroscopy in Research Applications

Differential absorption spectroscopy is a technique that measures the difference in absorbance at two different wavelengths. This method is particularly useful for studying the binding of molecules, such as the interaction between bromocresol purple and proteins like serum albumin. nih.gov When BCP binds to albumin, its absorption spectrum shifts. By monitoring the change in absorbance at the new absorption maximum of the BCP-albumin complex, researchers can quantify the binding interaction. nih.gov

In a study investigating the binding of BCP to bovine serum albumin (BSA) and porcine serum albumin (PSA), a significant red shift in the absorption maxima of BCP was observed upon binding, indicating the formation of a complex. nih.gov The differential extinction coefficients (Δε) for the BCP-BSA and BCP-PSA complexes were determined to be 34,484 M⁻¹cm⁻¹ at 615 nm and 41,870 M⁻¹cm⁻¹ at 619 nm, respectively. nih.gov This technique allows for the calculation of association constants for the binding interaction. nih.gov

Circular Dichroism Studies of Bromocresol Purple Sodium Salt Interactions

Circular dichroism (CD) spectroscopy is a powerful tool for studying the secondary structure of chiral molecules, such as proteins, and can be used to investigate changes in protein conformation upon binding to a ligand like bromocresol purple. The interaction of BCP with bovine serum albumin (BSA) has been examined using CD spectroscopy, revealing that the binding of the dye induces changes in the helicity of the protein. epa.gov

In these studies, CD spectra are typically recorded in the far-UV region (200-250 nm) to monitor changes in the protein's secondary structure. The binding of BCP to BSA can cause alterations in the α-helical content of the protein, which is reflected in the CD spectrum. epa.gov This provides valuable information about the conformational changes that occur within the protein as a result of the interaction with the dye. epa.gov

Determination of Molar Absorptivity Ratios and Equilibrium Constants for Research Use

The determination of molar absorptivity ratios (e.g., e₁, e₂, e₄) and the equilibrium constant (K₂) for the dissociation of bromocresol purple is essential for its use in precise pH measurements, particularly in complex systems like seawater. nih.govacs.org These parameters are crucial for the accurate calculation of pH from spectrophotometric measurements of absorbance ratios. nih.govacs.org

The pH of a sample can be calculated using an equation that incorporates the ratio (R) of BCP absorbances at two wavelengths (typically 432 nm and 589 nm), the equilibrium constant for the second dissociation step (K₂), and several molar absorptivity ratios (e₁, e₂, and e₄). nih.govacs.org

A recent study provided a detailed algorithm describing the temperature and salinity dependence of these parameters for purified BCP. nih.govacs.org The values for these molar absorptivity ratios are determined experimentally. For instance, e₁ can be determined from the ratio of absorbances at 589 nm and 432 nm in a highly acidic solution (pH 1-2). nih.gov The value for e₄ is determined in a highly basic solution (pH ≈ 12). nih.gov The determination of these parameters for purified BCP is critical, as impurities in commercial BCP can lead to erroneously high absorbance values and affect the accuracy of pH calculations. nih.govacs.org

Table 2: Molar Absorptivity Ratios of Purified Bromocresol Purple

| Parameter | Description | Determined Value |

| e₁ | Ratio of molar absorptivities at 589 nm and 432 nm in acidic solution | 0.00049 ± 0.00029 nih.gov |

| e₄ | Ratio of molar absorptivities at 432 nm and 589 nm in basic solution | Dependent on temperature and salinity nih.gov |

This table presents key molar absorptivity ratios for purified Bromocresol Purple, essential for accurate pH measurements.

Influence of Ionic Strength on Bromocresol Purple Sodium Salt Spectroscopic Parameters

The ionic strength of a solution can significantly influence the spectroscopic parameters of bromocresol purple sodium salt. This is particularly relevant when BCP is used in environments with varying salinity, such as estuaries and oceans. nih.govacs.org

Research has shown that an increase in ionic strength can affect the binding of BCP to proteins. For example, the decrease in the differential absorbance of the BCP-BSA complex with increasing ionic strength suggests that hydrophobic interactions play a significant role in the binding process. nih.gov

Furthermore, the molar absorptivity ratios and the equilibrium constant of BCP are dependent on both temperature and salinity (which is related to ionic strength). nih.govacs.org A comprehensive study developed an algorithm that accounts for these dependencies, allowing for high-quality spectrophotometric pH measurements across a wide range of salinities (0 to 40). nih.govacs.org This work highlights the importance of considering the ionic composition of the medium when using BCP for precise analytical measurements. For instance, while the molar absorptivity ratio e₁ shows negligible dependence on ionic strength, another ratio, e₃/e₂, was found to be significantly influenced by it. acs.org

Advanced Analytical Applications and Methodologies Utilizing Bromocresol Purple Sodium Salt

Spectrophotometric Determination Techniques

Spectrophotometry, a cornerstone of analytical chemistry, leverages the interaction of light with matter to determine the concentration of a substance. Bromocresol Purple sodium salt is a key chromogenic agent in this field, enabling the quantification of a wide array of analytes through the formation of colored complexes that can be measured with a spectrophotometer.

Quantification Methodologies for Specific Analytes

A significant application of Bromocresol Purple sodium salt lies in the development of extractive spectrophotometric methods for the determination of various pharmaceutical compounds. This technique is often based on the formation of an ion-pair complex between the acidic Bromocresol Purple dye and a basic drug molecule. This complex, which is typically yellow, can be extracted into an organic solvent like chloroform (B151607) and subsequently quantified by measuring its absorbance at a specific wavelength. asianpubs.orgresearchgate.net

This methodology has been successfully applied to the determination of a range of drugs in both bulk form and pharmaceutical formulations. The principle involves the reaction of the basic nitrogen atom present in many drug molecules with the anionic Bromocresol Purple in an acidic buffer. researchgate.net The resulting ion-pair complex is then extracted and measured. The intensity of the color is directly proportional to the concentration of the drug in the sample. mpbio.com

Research has demonstrated the utility of this method for several drugs, including:

Diltiazem (B1670644) Hydrochloride: A yellow complex is formed in an acidic medium, extractable with chloroform, with a maximum absorption at 408 nm. asianpubs.org The method is linear over a concentration range of 1-20 mg/L. asianpubs.org

Ofloxacin: This fluoroquinolone antibiotic forms a yellow ion-pair complex with Bromocresol Purple in a phthalate (B1215562) buffer (pH 3.1), which is extracted with chloroform and measured at 408 nm. researchgate.net The method is effective for concentrations between 0.58 and 14.46 µg/mL. researchgate.net

Lamivudine (B182088) and Zidovudine: These antiretroviral drugs form ion-pair complexes with Bromocresol Purple in an acidic buffer, which are extracted into chloroform and measured at 424 nm. researchgate.net The linearity ranges are 25–250 μg/mL for lamivudine and 50–300 μg/mL for zidovudine. researchgate.net

Montelukast Sodium: This asthma medication forms an ion-association complex with Bromocresol Purple at pH 3.0, which is extracted into chloroform and exhibits an absorption maximum at 415 nm. derpharmachemica.com The method is linear for concentrations between 4.0 and 20.0 μg/mL. derpharmachemica.com

Gliclazide: An ion-pair complex is formed with Bromocresol Purple in toluene, with a maximum absorbance at 415 nm. The linearity was established in the range of 4.85–113.19 µg/mL. rjptonline.org

Milnacipran HCl: This antidepressant forms an ion-pair complex with Bromocresol Purple in an acidic buffer, which is extracted with methylene (B1212753) chloride and measured at 408 nm. The method is linear for concentrations between 1.0 and 14 µg/mL. ekb.eg

Chloroquine Phosphate: This antimalarial drug reacts with Bromocresol Purple to form a chloroform-soluble ion-pair measured at 420 nm. The method is linear over a concentration range of 0.5-12 µg/mL. walshmedicalmedia.comresearchgate.net

The following table summarizes the key parameters for the spectrophotometric determination of various analytes using Bromocresol Purple sodium salt.

| Analyte | Wavelength (λmax) | Linearity Range | Solvent | Reference |

| Diltiazem Hydrochloride | 408 nm | 1-20 mg/L | Chloroform | asianpubs.org |

| Ofloxacin | 408 nm | 0.58-14.46 µg/mL | Chloroform | researchgate.net |

| Lamivudine | 424 nm | 25-250 µg/mL | Chloroform | researchgate.net |

| Zidovudine | 424 nm | 50-300 µg/mL | Chloroform | researchgate.net |

| Montelukast Sodium | 415 nm | 4.0-20.0 µg/mL | Chloroform | derpharmachemica.com |

| Gliclazide | 415 nm | 4.85-113.19 µg/mL | Toluene | rjptonline.org |

| Milnacipran HCl | 408 nm | 1.0-14 µg/mL | Methylene Chloride | ekb.eg |

| Chloroquine Phosphate | 420 nm | 0.5-12 µg/mL | Chloroform | walshmedicalmedia.comresearchgate.net |

Development of Colorimetric Assays

Beyond the quantification of specific drugs, Bromocresol Purple sodium salt is instrumental in the development of novel colorimetric assays for various applications. These assays provide a visual or spectrophotometrically measurable color change in response to the presence or concentration of a target analyte.

A notable example is the development of a colorimetric method for estimating the redox state of human serum albumin (HSA). nih.gov This method is crucial as the redox state of HSA is an indicator of oxidative stress in the body. The assay utilizes the differential reaction of the two forms of albumin, human mercaptalbumin (HMA) and human nonmercaptalbumin (HNA), with Bromocresol Purple under specific conditions. nih.gov By optimizing factors such as surfactant concentration, buffer pH, sample volume, and dye concentration, a reagent was developed that shows a more sensitive response to HNA. nih.gov This allows for a rapid and convenient quantification of the HNA to total albumin ratio, providing a valuable tool for assessing oxidative stress in clinical settings. nih.gov

Another innovative application is in the development of colorimetric sensor arrays for monitoring food spoilage. In a study on fish spoilage, Bromocresol Purple was one of sixteen chemo-sensitive compounds in an array designed to detect volatile compounds produced during decomposition. dtu.dk While it was not the most sensitive to all spoilage indicators, its inclusion in the array contributes to a comprehensive assessment of the complex chemical changes that occur during spoilage. dtu.dk The sensor array provides a visual color-change profile that can be correlated with the freshness of the fish. dtu.dk

Titrimetric Methodologies in Analytical Chemistry

Titrimetry, a classic quantitative chemical analysis method, relies on the precise determination of the volume of a solution of known concentration (the titrant) required to react completely with a measured volume of a solution of the substance to be determined (the analyte). Bromocresol Purple sodium salt plays a critical role in many titrimetric analyses, particularly in acid-base titrations.

Endpoint Determination in Acid-Base Titrations

In acid-base titrations, Bromocresol Purple sodium salt serves as a visual indicator to signal the endpoint of the titration. acs.orgchemimpex.com Its distinct color change from yellow to purple occurs over a pH range of 5.2 to 6.8, making it suitable for titrations involving weak acids and strong bases, or vice versa, where the equivalence point falls within this pH range. nih.govacs.org The sharpness of its color change provides a clear and easily detectable endpoint, which is crucial for accurate determination of the analyte's concentration. acs.org

Precision and Accuracy Enhancements in Titrimetric Analysis

The precision and accuracy of titrimetric analysis are paramount. One significant factor that can introduce errors in titrations, especially those monitored spectrophotometrically, is the purity of the indicator dye itself. umt.eduumt.edu Commercially available Bromocresol Purple sodium salt often has a purity of around 90%, with impurities that can interfere with absorbance measurements and lead to inaccuracies in endpoint determination. umt.eduumt.edu

To address this, research has focused on the purification of Bromocresol Purple to enhance the accuracy of titrimetric analyses. A notable application is in the determination of seawater alkalinity, a critical parameter for monitoring ocean acidification. umt.eduumt.edu Impurities in the Bromocresol Purple indicator can cause significant errors in the spectrophotometric determination of pH and alkalinity. umt.eduumt.edu

A procedure for purifying commercially available Bromocresol Purple sodium salt using flash chromatography has been developed. umt.edu This process effectively removes colored impurities that absorb light at the analytical wavelengths, thereby reducing the margin of error in calculations. acs.orgumt.edu The use of purified Bromocresol Purple leads to more accurate and precise determinations of molar absorptivity ratios and equilibrium constants, which are essential for high-precision seawater alkalinity titrations. nih.govacs.orgumt.edu This enhancement in accuracy is crucial for the reliable monitoring of changes in ocean chemistry. umt.eduumt.edu

Electrochemical Sensing Platforms Integrating Bromocresol Purple Sodium Salt

In recent years, there has been growing interest in the development of electrochemical sensors and biosensors for the rapid and sensitive detection of various analytes. Bromocresol Purple sodium salt has emerged as a valuable component in the fabrication of these sensing platforms, primarily through its electropolymerization to form a modifying layer on electrode surfaces.

The electropolymerization of Bromocresol Purple creates a stable, electroactive polymer film, poly(bromocresol purple), on the electrode. mdpi.commdpi.com This polymer film can enhance the electrochemical response towards target analytes, leading to more sensitive and selective detection.

A key strategy in the fabrication of these sensors involves the use of nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), in conjunction with the poly(bromocresol purple) film. researchgate.netabechem.ir The MWCNTs provide a large surface area and enhance the electrical conductivity of the electrode, while the polymer film provides the recognition element for the analyte. mdpi.comabechem.ir

Examples of electrochemical sensing platforms utilizing Bromocresol Purple sodium salt include:

Determination of Sulfanilic Acid: A sensitive electrochemical sensor was developed by electropolymerizing Bromocresol Purple on a multi-walled carbon nanotube modified carbon paste electrode. researchgate.netabechem.ir This modified electrode showed improved electrocatalytic activity towards the oxidation of sulfanilic acid, allowing for its determination with a low detection limit. researchgate.netabechem.ir

Simultaneous Quantification of Ferulic Acid and Vanillin: An electrochemical sensor for the simultaneous determination of these two phenolic antioxidants was created by modifying a glassy carbon electrode with a layer-by-layer combination of functionalized single-walled carbon nanotubes and electropolymerized Bromocresol Purple. mdpi.commdpi.com This sensor demonstrated high sensitivity and selectivity for both analytes. mdpi.commdpi.com

DNA Biosensor for 5-fluorouracil (B62378): An electrochemical DNA biosensor was developed by immobilizing double-stranded DNA on a glassy carbon electrode modified with a poly(bromocresol purple) film. This biosensor was used to study the interaction between the anticancer drug 5-fluorouracil and DNA.

The fabrication of these sensors typically involves the potentiodynamic electropolymerization of Bromocresol Purple from a monomer solution onto the electrode surface. mdpi.commdpi.com The performance of the resulting sensor is optimized by controlling parameters such as the monomer concentration, the number of polymerization cycles, and the pH of the supporting electrolyte. mdpi.commdpi.com These electrochemical platforms offer a simple, cost-effective, and reliable approach for the analysis of various compounds in fields such as food safety and clinical diagnostics. mdpi.com

Fabrication of Modified Electrodes for Analyte Detection

Bromocresol Purple sodium salt (BCP) has been integrated into the fabrication of modified electrodes, particularly as a cathode modification layer in organic electronic devices. researchgate.netspiedigitallibrary.org Its application in small-molecule weight organic solar cells (OSCs) demonstrates its role in enhancing device performance. researchgate.net In these devices, a double heterojunction structure is often employed, with materials layered to optimize charge transport and energy conversion. researchgate.net

A typical OSC structure incorporating BCP involves several layers deposited on an indium-tin-oxide (ITO) substrate. researchgate.net Research has shown that the inclusion of a thin BCP layer between the acceptor layer and the metal cathode can significantly improve the power conversion efficiency (PCE) of the solar cell. researchgate.netspiedigitallibrary.org For instance, an OSC with the structure ITO/CuPc/C60/BCP/Ag exhibited a higher PCE compared to similar devices using other cathode modification materials like Alq3 or Bphen. researchgate.net The BCP layer, with a thickness of approximately 35 Å, resulted in a PCE of 0.967% under standard AM1.5 solar illumination. researchgate.net

| Device Structure Component | Material | Thickness (Å) | Role |

| Substrate | Indium-Tin-Oxide (ITO) | N/A | Anode |

| Donor Layer | Copper Phthalocyanine (CuPc) | 200 | Donor |

| Acceptor Layer | Fullerene (C60) | 400 | Acceptor |

| Cathode Modification Layer | Bromocresol Purple sodium salt (BCP) | 35 | Interface Modification |

| Cathode | Silver (Ag) | 1000 | Cathode |

| This table details the structure of an organic solar cell where Bromocresol Purple sodium salt is used as a cathode modification layer to enhance efficiency. researchgate.net |

In another advanced application, Bromocresol Purple sodium salt is used in the development of bistable electrochromic displays. chinesechemsoc.org It functions as a pH-sensitive molecule and proton donor within a proton-coupled electron transfer (PCET) induced cathode electrochromic system. chinesechemsoc.org These systems are fabricated on ITO electrodes and involve pairing an electroactive molecule, such as p-benzoquinone, with a proton donor like BCP. chinesechemsoc.org The PCET process is crucial for adjusting the frontier molecular orbital levels (HOMO/LUMO) of the electrochromic materials, which helps in stabilizing the device's colored state. chinesechemsoc.org

Voltammetric Method Development for Organic Compound Analysis

Voltammetry is a versatile electroanalytical technique used for the mechanistic study of redox systems. acs.org It involves applying a varying potential to a stationary electrode and measuring the resulting current to probe reducible or oxidizable substances in a solution. acs.org Cyclic voltammetry (CV), a common voltammetric method, allows for the rapid scanning of electrode potential to identify redox couples. acs.org

While specific voltammetric methods for the direct analysis of organic compounds using Bromocresol Purple sodium salt as the primary electrode modifier are not extensively detailed, its role in electro-redox systems provides insight into its electrochemical behavior. In the context of electrochromic devices, Bromocresol Purple sodium salt is part of a system where its redox potential and proton-donating ability are key. chinesechemsoc.org Spectroelectrochemical tests are performed on these systems, which combine voltammetry with spectroscopy to understand the changes in the molecules during redox reactions. chinesechemsoc.org

The development of these methods involves studying the PCET effect between an electroactive molecule and a proton donor like Bromocresol Purple sodium salt. chinesechemsoc.org The ability of BCP derivatives to release protons influences the strength of the PCET effect, which in turn causes a shift in the redox potential of the system. chinesechemsoc.org This potential-shifting regulation is a core principle in the development of voltammetric methods for analyzing and characterizing the behavior of such complex organic systems. chinesechemsoc.org

| System Component | Chemical Name | Role in Voltammetric System |

| Electroactive Molecule | p-Benzoquinone (BQ) | Undergoes electroreduction |

| Proton Donor | Bromocresol Purple sodium salt (BP-Na) | Provides protons for the PCET process |

| Anode Material | 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) | Balances charge in the ion storage layer |

| This table outlines the components of a proton-coupled electron transfer (PCET) system where the electrochemical behavior of Bromocresol Purple sodium salt is studied using voltammetric techniques. chinesechemsoc.org |

Chromatographic Integration and Detection with Bromocresol Purple Sodium Salt

Bromocresol Purple sodium salt is utilized in various chromatographic applications, primarily as a visualization agent or as part of analytical testing protocols. In thin-layer chromatography (TLC), it is used for the visualization of compounds that have functional groups with a pKa below 5.0. dv-expert.org

In the broader context of analytical laboratories that employ advanced chromatographic techniques, Bromocresol Purple sodium salt is listed as an available analytical reagent. pubcompare.ai These labs utilize sophisticated systems like High-Performance Liquid Chromatography (HPLC) for the separation and quantification of various compounds. pubcompare.ai An example of such a method is the analysis of tocopherol isomers using an Agilent 1200 HPLC system coupled with fluorescence detection. pubcompare.ai

The method involves sample preparation where an oil sample is diluted in a methanol (B129727) and methyl tert-butyl ether (MTBE) mixture. pubcompare.ai The prepared sample is then injected into a reversed-phase column for separation. pubcompare.ai Although Bromocresol Purple sodium salt is not the analyte in this specific procedure, its presence in the repertoire of analytical reagents underscores its role in environments where such precise chromatographic separations are performed. pubcompare.ai

| Parameter | Specification |

| Instrumentation | Agilent 1200 HPLC system |

| Column | Reversed-phase YMC C30, 4.6 mm i.d. × 250 mm, 5 μm |

| Mobile Phase | Solvent A: 100% MethanolSolvent B: 100% Methyl tert-butyl ether (MTBE) |

| Gradient Program | Linear gradient from 100% A to 65:35 A:B over 15 min |

| Detector | Fluorescence Detector |

| Injection Volume | 25 μL |

| This table summarizes the parameters of an advanced HPLC method used for the analysis of tocopherol isomers, illustrating the type of analytical technology present in laboratories that stock Bromocresol Purple sodium salt for various applications. pubcompare.ai |

Furthermore, Bromocresol Purple sodium salt is used in specialized spectrophotometric systems for detecting dissolved inorganic carbon (DIC) in seawater. mit.edu In this application, it is added to a reference solution to create an indicator with a concentration optimized for the expected range of DIC. mit.edu The system operates by equilibrating CO2 from an acidified seawater sample with the indicator solution across a semi-permeable membrane, followed by a spectrophotometric pH measurement of the indicator solution, which relates to the CO2 concentration. mit.edu This method, while not a traditional chromatographic separation, integrates principles of continuous flow analysis and selective detection analogous to a chromatography detector.

Biological and Biochemical Research Applications of Bromocresol Purple Sodium Salt

pH Monitoring in Complex Biological Systems

The ability of bromocresol purple sodium salt to provide a clear visual indication of pH fluctuations makes it a crucial tool for maintaining optimal conditions and monitoring reactions in complex biological environments.

Maintaining a stable pH is critical for the successful in vitro cultivation of cells and tissues. Bromocresol purple is incorporated into various culture media to provide a real-time, non-invasive assessment of pH. For instance, it has been utilized in plant tissue culture media to visually track pH changes that can affect nutrient availability and culture growth. nih.gov In microbiology, it is a common component of growth media, such as Tryptic Soy Broth with Bromocresol Purple, to ensure the pH remains within the optimal range for bacterial proliferation. mesalabs.com A color change in the medium can signal issues such as microbial contamination or metabolic shifts that alter the pH, prompting researchers to intervene. exodocientifica.com.br

A combination of bromocresol green and bromocresol purple has been tested to broaden the observable color change for assessing pH shifts in plant shoot cultures. nih.gov Different ratios of these indicators alter the pH range at which the color transitions, providing a more nuanced "traffic light" system: blue for high pH, green for normal, and yellow for low pH. nih.gov

| Indicator Combination | Useful pH Range | Observed Color Changes |

|---|---|---|

| Bromocresol purple alone | ~5.5 - 6.8 | Yellow to Purple |

| Bromocresol green : Bromocresol purple (1:3 ratio) | 5.0 - 6.5 | Yellow to Green to Blue |

| Bromocresol green : Bromocresol purple (1:1 ratio) | 4.5 - 6.0 | Yellow to Green to Blue |

Enzymatic reactions are highly sensitive to pH, and maintaining the optimal pH is essential for accurate activity measurements. Bromocresol purple can be employed to monitor pH changes during an enzymatic reaction, providing insights into the reaction's progress. nih.gov For example, a mixed pH indicator containing bromocresol purple and bromothymol blue has been used to detect beta-lactamase activity in enzyme immunoassays (EIA). nih.gov The enzymatic hydrolysis of penicillin generates protons, leading to a pH drop that is visualized by the indicator's color change from dark blue to yellow. nih.gov This colorimetric method allows for both visual and spectrophotometric determination of enzyme activity. nih.gov

Similarly, colorimetric assays using pH indicators like bromocresol purple have been developed for screening the acidifying activity of lactic acid bacteria. nih.gov The absorbance of bromocresol purple at a specific wavelength is correlated with the pH of the medium, allowing for a rapid, spectrophotometric measurement of the pH drop caused by bacterial fermentation. nih.gov

Cellular and Microbial Studies

Bromocresol purple sodium salt is a versatile tool for investigating various aspects of cellular and microbial physiology, from metabolic differentiation to viability assessment.

In microbiology, bromocresol purple is widely used in differential media to distinguish between bacterial species based on their metabolic capabilities, particularly their ability to ferment specific carbohydrates. exodocientifica.com.br When bacteria ferment a carbohydrate, they produce acidic byproducts that lower the pH of the medium. exodocientifica.com.br This pH drop causes the bromocresol purple indicator in the medium to change color from purple to yellow, providing a clear visual indication of fermentation. exodocientifica.com.br

For instance, Bromocresol Purple Broth Base is used to study the carbohydrate fermentation patterns of pure bacterial cultures. exodocientifica.com.br The pattern of fermentation across a panel of different carbohydrates can be characteristic of a particular species or group, aiding in their identification. exodocientifica.com.br Another example is the use of Niven's medium, which contains bromocresol purple, for the detection of histamine-producing bacteria. The decarboxylation of histidine to histamine (B1213489) by these bacteria leads to an increase in pH, resulting in a color change from green to purple. taylorandfrancis.com

| Medium | Metabolic Process Detected | Initial Color (pH) | Final Color (pH) | Indicative Result |

|---|---|---|---|---|

| Bromocresol Purple Broth with Carbohydrate | Carbohydrate Fermentation | Purple (~7.0) | Yellow (<5.2) | Positive for fermentation |

| Niven's Medium | Histidine Decarboxylation | Green (~5.3) | Purple (>6.8) | Positive for histamine production |

A rapid and effective method for determining yeast cell dead count has been developed using fluorescent staining with bromocresol purple. sigmaaldrich.cn This technique is based on the principle that dead yeast cells, which have compromised plasma membranes, are permeable to the dye. medchemexpress.commedchemexpress.com The acidic intracellular environment of dead cells causes the bromocresol purple to accumulate and fluoresce under violet light excitation. wikipedia.orgsigmaaldrich.cn This allows for the rapid quantification of dead cells in a population. sigmaaldrich.cn The fraction of stained (dead) cells can be determined using a fluorescence microscope. sigmaaldrich.cnmedchemexpress.com

This method provides a valuable alternative to traditional viability assays, which often distinguish between viable and non-viable cells based on metabolic activity or membrane integrity using other dyes. nih.govresearchgate.netbiotium.com

While not a direct measure of ATP, bromocresol purple can be used to investigate cellular processes related to membrane integrity, which is intrinsically linked to phenomena like ATP leakage. The staining of dead yeast cells by bromocresol purple is a direct consequence of plasma membrane damage. medchemexpress.commedchemexpress.com A compromised cell membrane leads to the leakage of intracellular components, including ATP. promega.comresearchgate.net Therefore, the presence of bromocresol purple-stained cells can be an indicator of conditions that induce cell death and subsequent ATP release.

ATP itself is a key indicator of cell viability, as living cells maintain a stable intracellular ATP concentration. promega.commdpi.com When cells die, ATP synthesis ceases, and the existing ATP is rapidly degraded. promega.com Assays that directly measure extracellular ATP can be used to quantify cell death and, by extension, membrane damage. While bromocresol purple does not directly detect ATP, its application in identifying cells with compromised membranes provides a complementary approach to studying processes that result in the loss of cellular contents.

Protein Interaction and Quantification Studies

Bromocresol Purple (BCP) sodium salt is a valuable dye in biochemical research, primarily for its ability to bind specifically to serum albumins. This interaction forms the basis of widely used quantitative assays and provides a model system for studying protein-ligand binding dynamics. The binding event induces a distinct color change in the dye, a phenomenon known as metachromasy, which can be precisely measured using spectroscopic techniques. sci-hub.seresearchgate.net This specificity for albumin, particularly human serum albumin (HSA), makes BCP a superior choice over other dyes like Bromocresol Green (BCG), which tends to exhibit non-specific binding to other serum proteins. sci-hub.seresearchgate.netnih.gov

Spectroscopic Analysis of Bromocresol Purple Sodium Salt Binding to Serum Albumins

The interaction between Bromocresol Purple and serum albumins, such as Human Serum Albumin (HSA), Bovine Serum Albumin (BSA), and Porcine Serum Albumin (PSA), is readily investigated using absorption and absorption difference spectroscopy. nih.gov When BCP binds to an albumin molecule, a noticeable shift occurs in its absorption spectrum. In its unbound form in an aqueous solution, BCP appears greenish-yellow at a pH below 5.2 (λmax ≈ 430 nm), while its dissociated anionic form is blue-violet at a pH above 6.8 (λmax ≈ 590 nm). sci-hub.seresearchgate.net Upon binding to albumin, there is a significant red shift in the absorption maximum of the dye, and this change is harnessed for quantitative analysis. nih.gov

The absorbance of the BCP-albumin complex, typically measured around 600-619 nm, is directly proportional to the concentration of albumin in the sample. sci-hub.senih.govnih.gov This linear relationship allows for the precise determination of albumin levels. researchgate.net Spectroscopic titration experiments, where albumin is titrated with increasing concentrations of BCP, are used to determine key binding parameters. By analyzing the data with models like the Benesi-Hildebrand equation, researchers can calculate the association constant (K), which indicates the affinity of the dye for the protein, and the number of binding sites (n). researchgate.netnih.gov

Detailed spectroscopic studies have yielded specific binding parameters for BCP with different serum albumins. For instance, Scatchard analysis of absorbance data for the BCP-HSA complex has shown that native HSA has approximately 1.8 binding sites for BCP at pH 7.2 and 1.3 sites at pH 4.8. researchgate.net

| Albumin Type | Association Constant (K) (L·mol⁻¹) | Differential Extinction Coefficient (Δε) (M⁻¹·cm⁻¹) | Wavelength (λmax) | Number of Binding Sites (n) | pH |

|---|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | 9.9 (±0.9) x 10⁴ | 34,484 | 615 nm | N/A | N/A |

| Porcine Serum Albumin (PSA) | 4.1 (±0.3) x 10⁴ | 41,870 | 619 nm | N/A | N/A |

| Human Serum Albumin (HSA) | N/A | N/A | N/A | 1.8 | 7.2 |

| Human Serum Albumin (HSA) | N/A | N/A | N/A | 1.3 | 4.8 |

Data sourced from multiple research studies. researchgate.netnih.govsigmaaldrich.com

Investigation of Binding Mechanisms (e.g., Non-Covalent, Hydrophobic Interactions)

The binding of Bromocresol Purple sodium salt to serum albumin is a multi-step process governed by non-covalent interactions. The initial and primary driving force for the association is hydrophobic interaction. sci-hub.senih.gov The nonpolar regions of the BCP molecule are drawn to the hydrophobic pockets within the albumin structure. sci-hub.se This is supported by experimental evidence showing that an increase in the ionic strength of the solution, which strengthens hydrophobic interactions, leads to a decrease in the absorbance of the BCP-BSA complex. nih.gov

Following this initial hydrophobic binding, a critical proton exchange reaction occurs between the dye and specific amino acid residues on the albumin molecule; this secondary event is responsible for the characteristic color change. sci-hub.seresearchgate.net The exact nature of this proton transfer depends on the pH of the solution:

At a low pH: A proton is transferred from the BCP molecule to a dissociated acidic group on the albumin, such as a γ-carboxyl group of a glutamic acid residue or a β-carboxyl group of an aspartic acid residue. sci-hub.se

At a high pH: A dissociated BCP molecule accepts a proton from a protonated basic group on the albumin, such as the ε-amino group of a lysine (B10760008) residue. sci-hub.se

Methodologies for Serum Albumin Quantification in Research Settings

The specific and predictable interaction between Bromocresol Purple sodium salt and albumin has led to the development of robust and widely adopted methodologies for quantifying serum albumin in research and clinical settings. sci-hub.seresearchgate.net The BCP dye-binding method is a colorimetric assay praised for its high specificity for albumin compared to other dyes like Bromocresol Green (BCG). researchgate.netnih.govdroracle.ai BCG is known to cross-react with other serum proteins, particularly globulins, which can lead to an overestimation of albumin concentration. sci-hub.seresearchgate.net

The principle of the BCP assay is straightforward: when a serum sample is mixed with a BCP reagent buffered at a specific pH, the albumin in the sample binds to the dye. This binding causes a color change, and the intensity of the resulting color, measured as absorbance at approximately 600 nm, is directly proportional to the albumin concentration. nih.govsclavodiagnostics.com

Key features of the BCP quantification methodology include:

High Specificity: BCP does not bind significantly to globulins, resulting in a more accurate measurement of albumin. nih.gov

Sensitivity and Linearity: The method is sensitive and provides a linear response over a clinically relevant range of albumin concentrations, often up to 7.0 g/dL or higher. sclavodiagnostics.comnih.gov The lower limit of detection has been reported to be around 0.10 g/dL. sclavodiagnostics.com

Precision: The assay demonstrates good reproducibility, with coefficients of variation (CV) typically below 3-4%. nih.govnih.gov

Automation: The BCP method has been successfully adapted for use on various automated clinical chemistry analyzers, allowing for high-throughput analysis. nih.govnih.gov

Minimal Interference: The assay is not significantly affected by common interfering substances like hemoglobin and bilirubin (B190676) up to relatively high concentrations. nih.govnih.gov

An alternative electrochemical method has also been developed. This technique is based on the decrease in the reductive peak current of BCP upon its interaction with HSA, as measured at a hanging mercury drop electrode. jlu.edu.cn This electrochemical approach also shows a proportional response to HSA concentration and has been used to determine a binding ratio of 1:2 (HSA:BCP) and a binding constant (βs) of 1.32 × 10⁹. jlu.edu.cn

| Parameter | Reported Value/Characteristic |

|---|---|

| Principle | Colorimetric; based on absorbance change of BCP upon binding to albumin. |

| Wavelength of Measurement | ~600 nm |

| Linearity | Up to 7.1 g/dL |

| Sensitivity (Lower Detection Limit) | 0.10 g/dL |

| Precision (Between-day CV) | 0.9% to 3.5% |

| Key Advantage | High specificity for albumin; minimal interference from globulins compared to BCG method. |

Performance data compiled from various evaluation studies. sclavodiagnostics.comnih.gov

Environmental Research Applications of Bromocresol Purple Sodium Salt

Aquatic System pH and Alkalinity Assessment

The precise measurement of pH and alkalinity in aquatic environments is fundamental to environmental science. Bromocresol purple sodium salt is a valuable tool for these assessments due to its distinct color change over a specific pH range.

Spectrophotometric Titrations for Seawater Alkalinity Determination

Spectrophotometric methods utilizing bromocresol purple are employed for the determination of total alkalinity (AT) in seawater. researchgate.netresearchgate.net These titrations involve adding a strong acid to a seawater sample containing BCP and measuring the resulting changes in light absorbance at specific wavelengths. umt.edu The endpoint of the titration, which is used to calculate alkalinity, is determined from these spectrophotometric measurements.

The precision of these measurements is critical for documenting the subtle changes in ocean chemistry. researchgate.net However, commercially available BCP sodium salt often has a purity of around 90%, and the impurities can introduce significant errors in spectrophotometric pH measurements, sometimes as large as 0.01 pH units. umt.edu To mitigate these errors, researchers have developed purification methods, such as flash chromatography, to produce high-purity BCP. umt.eduresearchgate.net The use of purified BCP enhances the accuracy of molar absorptivity and equilibrium constant values, which are essential for precise alkalinity calculations. umt.edu

| Parameter | Wavelength 1 (nm) | Wavelength 2 (nm) | pH Range | Application |

| Bromocresol Purple | 432 | 589 | 5.2 - 6.8 | Seawater Alkalinity |

Monitoring Ocean Acidification and Carbon System Dynamics

Ocean acidification, the ongoing decrease in the pH of the Earth's oceans caused by the uptake of anthropogenic carbon dioxide (CO₂), is a major area of environmental research. umt.edu Accurate and high-precision measurements of the marine carbonate system are essential for tracking the extent and impact of ocean acidification. researchgate.netnih.gov Bromocresol purple is a key reagent in the spectrophotometric measurement of seawater pH and total alkalinity, which are fundamental parameters of the ocean's carbon system. researchgate.net

The use of BCP in autonomous instruments, such as Submersible Autonomous Moored Instruments (SAMI™), allows for long-term, in-situ monitoring of oceanic pH and alkalinity, providing valuable time-series data for researchers studying ocean acidification. researchgate.net The accuracy of this data is paramount, and the use of unpurified BCP can lead to significant errors in pH determination, potentially as large as 0.2 pH units at a pH of 5.3. nih.gov Therefore, the purification and characterization of BCP are critical steps in ensuring the quality of ocean acidification monitoring data. researchgate.netnih.gov

A study on the physical-chemical characterization of purified BCP provided an algorithm to describe its properties over a range of salinities and temperatures, enhancing its utility for carbon system measurements across different marine environments. nih.govnih.gov

pH Calculation Equation for Seawater using Purified BCP nih.govnih.gov

pH = pK_I + log((R - e₁)/(e₂ - Re₃))

Innovations in Material Science and Sensor Development Incorporating Bromocresol Purple Sodium Salt

Immobilization Techniques for Enhanced Sensing Performance

A critical aspect of developing robust sensors is the effective immobilization of the sensing agent. For bromocresol purple sodium salt, various techniques are employed to secure the dye onto or within a solid support, preventing leaching and ensuring consistent performance.

Encapsulation in Sol-Gel Matrices

The sol-gel process is a versatile and widely used method for entrapping indicator dyes like bromocresol purple in a porous, glass-like silica (B1680970) network at moderate temperatures. scispace.comglobalscientificjournal.com This technique involves the hydrolysis and polycondensation of precursors, typically metal alkoxides such as tetraethoxysilane (TEOS) or organically modified silicates (ORMOSILs) like vinyltriethoxysilane (VTES). globalscientificjournal.comijsret.comresearchgate.net The resulting sol-gel matrix provides a rigid and protective environment that enhances the stability of the entrapped BCP dye. ijsret.com

Researchers have synthesized hybrid materials for ammonia (B1221849) sensing by encapsulating BCP in both inorganic silica and organic polymethacrylic acid matrices. researchgate.net Studies have shown that silica-based structures tend to have faster response times compared to polymer-based ones. researchgate.net The properties of the sol-gel film can be further tailored by incorporating surfactants. The use of surfactants such as cetyl trimethyl ammonium bromide (CTAB), sodium dodecyl sulfate (SDS), and Triton X-100 can improve the mesostructure and porosity of the host material. scispace.com For instance, the addition of the anionic surfactant SDS was found to increase the interaction between the BCP dye and the sol-gel matrices, thereby reducing the dye's tendency to leach in aqueous conditions. researchgate.net The sol-gel method allows for the creation of transparent thin films, which are ideal for optical sensing applications. scispace.com

Table 1: Comparison of Sol-Gel Matrix Performance for BCP Encapsulation

| Matrix Type | Key Findings | Response Time (Ammonia Sensing) | Reversibility | Reference |

|---|---|---|---|---|

| Silica (Acid-catalyzed) | Faster response time compared to polymer matrix. | 4 min 50 s | Lower than polymer | researchgate.net |

| Polymethacrylic Acid | Slower response but good color change. | 11 min 50 s | Higher than silica | researchgate.net |

| VTES:TEOS with SDS | Anionic surfactant improves dye-matrix interaction and reduces leaching. | Not specified | Not specified | researchgate.net |

| TEOS with Surfactants | BCP thin film sensor showed stability, repeatability, and fast response. | Not specified | Good | scispace.com |

Surface Modification for Sensor Fabrication

Surface modification is another key strategy for integrating BCP into sensor devices. This involves altering the surface of a substrate, such as an optical fiber or an electrode, to attach the BCP molecules. For fiber optic sensors, a common method involves coating an unclad portion of the fiber with a sensing layer containing BCP. researchgate.net In one approach, successive layers of indium tin oxide (ITO) and BCP were coated onto the fiber core to create a highly sensitive ammonia sensor based on surface plasmon resonance (SPR). researchgate.net

In the realm of electrochemical sensors, surface modification of electrodes is crucial. A glassy carbon electrode (GCE) can be modified by the electropolymerization of bromocresol purple. mdpi.comresearchgate.net This process creates a stable, non-conducting polymer film of poly(bromocresol purple) on the electrode surface. mdpi.comresearchgate.net This modified electrode has shown a significant increase in the effective surface area and a lower charge transfer resistance compared to a bare GCE, enhancing its sensing capabilities for analytes like ferulic acid and vanillin. mdpi.com

Optical Sensor Design and Performance Characteristics

The pronounced change in the absorption spectrum of bromocresol purple with pH makes it an excellent candidate for optical sensors. These sensors translate a chemical change into a measurable optical signal.

Development of Multimode Interference Sensors

Multimode interference (MMI) based sensors represent a specific application of BCP in optical sensing. Researchers have developed lightguide sensors using gradient index MMI structures for ammonia detection. bibliotekanauki.pl These structures were fabricated through a potassium-sodium ion exchange process. A sensing layer of bromocresol purple was applied over the multimode section of the lightguide. The presence of ammonia induces a change in the pH of the BCP layer, which in turn alters its refractive index and absorption characteristics, modulating the light passing through the MMI structure. bibliotekanauki.pl

Optical Fiber-Based Evanescent Gaseous Ammonia Sensing

A significant area of innovation is the development of optical fiber-based evanescent wave sensors for detecting gaseous ammonia. instras.comresearchgate.net In this design, the BCP dye is immobilized in a sol-gel film that replaces the original cladding on a section of the optical fiber core. instras.com The evanescent field, a portion of the light that travels just outside the fiber core, interacts with the BCP-doped sol-gel layer. instras.com When ammonia gas is present, it diffuses into the film and reacts with the BCP, causing a change in the dye's absorption spectrum. This change is detected as a modulation of the light intensity transmitted through the fiber. instras.com

These sensors have demonstrated good reversibility and repeatability. instras.comresearchgate.net Research has shown that their performance can be optimized by controlling the ambient temperature; for example, a fast response time of 10 seconds was achieved at 55.5 °C with air as the carrier gas. instras.comresearchgate.net The choice of carrier gas (air, argon, or nitrogen) also influences the sensor's response time and sensitivity, with air often providing the best results. instras.comresearchgate.net

Table 2: Performance of BCP-based Evanescent Wave Ammonia Sensor

| Parameter | Value/Finding | Condition | Reference |

|---|---|---|---|

| Sensing Dye | Bromocresol Purple (BCP) | Immobilized in sol-gel film | instras.comresearchgate.net |

| Response Time | 10 seconds | 55.5 °C with air or argon carrier gas | instras.comresearchgate.net |

| Carrier Gas Effect | Air provides the best response time and sensitivity. | Room Temperature | instras.comresearchgate.net |

| Reversibility | Good | Room Temperature | instras.comresearchgate.net |

Fabrication of Electrochemical Sensing Interfaces

Beyond optical applications, bromocresol purple sodium salt is utilized in fabricating electrochemical sensing interfaces. These sensors detect changes in electrical properties (like current or potential) resulting from a chemical reaction.

An effective method for creating these interfaces is the electropolymerization of BCP onto a conductive substrate, such as a glassy carbon electrode (GCE). mdpi.comnih.gov This is typically achieved through cyclic voltammetry, where repeated potential cycling causes the monomer to form a stable polymer film on the electrode. mdpi.comnih.gov This poly(bromocresol purple) film can then serve as a platform for further modification, for example, by immobilizing biomolecules like double-stranded DNA (dsDNA) to create a biosensor. nih.gov

Such a DNA biosensor has been used to study the interaction between the antineoplastic drug 5-fluorouracil (B62378) and DNA by monitoring changes in the guanine oxidation peak. nih.gov In another application, a GCE modified with functionalized single-walled carbon nanotubes and poly(bromocresol purple) was developed for the simultaneous quantification of the natural phenolic antioxidants ferulic acid and vanillin. mdpi.comresearchgate.net The modification resulted in a 5.1-fold increase in the effective surface area of the electrode, leading to enhanced oxidation currents and improved sensitivity. mdpi.com These sensors are noted for being simple to fabricate, cost-effective, and reliable. mdpi.comresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 5-fluorouracil |

| Ammonia |

| Argon |

| Bromocresol Purple |

| Bromocresol purple sodium salt |

| Carbon |

| Cetyl trimethyl ammonium bromide (CTAB) |

| Ferulic acid |

| Guanine |

| Indium tin oxide (ITO) |

| Nitrogen |

| Poly(bromocresol purple) |

| Polymethacrylic acid |

| Sodium dodecyl sulfate (SDS) |

| Tetraethoxysilane (TEOS) |

| Triton X-100 |

| Vanillin |

Polymer Film-Based Electrochemical Sensors

The electropolymerization of Bromocresol Purple to form a poly(bromocresol purple) film on electrode surfaces is a key technique in the fabrication of novel electrochemical sensors. These polymer films create a stable and reliable platform for detecting a variety of analytes.

Research has demonstrated the development of a label-free impedimetric sensor for the detection of human serum albumin (HSA) using a poly(BCP) modified electrode. hilarispublisher.com This type of sensor utilizes electrochemical impedance spectroscopy (EIS) to measure changes in the electrode's conductance as HSA interacts with the BCP film. hilarispublisher.com The clinical applicability of such sensors has been successfully demonstrated with real serum samples, showing excellent correlation with existing colorimetric methods. hilarispublisher.com

Furthermore, poly(BCP) films have been employed in the creation of voltammetric sensors for the simultaneous quantification of antioxidants like ferulic acid and vanillin. mdpi.comresearchgate.net In these sensors, the polymer film, often combined with other nanomaterials like functionalized single-walled carbon nanotubes, enhances the electrochemical signals of the target analytes. mdpi.comresearchgate.net The fabrication of these sensors is noted for being simple, reliable, and cost-effective. mdpi.comresearchgate.net

Another significant application is in the development of electrochemical DNA biosensors. A poly(BCP) film electrosynthesized on a glassy carbon electrode can serve as a surface for immobilizing double-stranded DNA (dsDNA). nih.gov These biosensors are then used to study the interaction between DNA and pharmaceutical compounds, such as the antineoplastic drug 5-fluorouracil, by observing changes in the electrochemical signals. nih.gov

The table below summarizes the characteristics of some polymer film-based electrochemical sensors incorporating Bromocresol Purple.

| Sensor Type | Analyte(s) | Detection Method | Key Finding |

| Impedimetric Sensor | Human Serum Albumin (HSA) | Electrochemical Impedance Spectroscopy (EIS) | Provides specific and label-free detection of HSA with clinical applicability. hilarispublisher.com |

| Voltammetric Sensor | Ferulic Acid and Vanillin | Differential Pulse Voltammetry | Allows for the simultaneous and sensitive quantification of both antioxidants. mdpi.com |

| DNA Biosensor | 5-fluorouracil (interaction with dsDNA) | Differential Pulse Voltammetry | Enables the investigation of drug-DNA interaction mechanisms. nih.gov |

Applications in Radiation Dosimetry Research through Material Doping

Bromocresol Purple has found a valuable application in the field of radiation dosimetry, where materials are doped with the dye to create film dosimeters. These dosimeters change color upon exposure to ionizing radiation, and the extent of this color change can be correlated to the absorbed dose.

One notable example is the investigation of polyvinyl chloride (PVC) films dyed with Bromocresol Purple as a high-dose radiation dosimeter. nih.gov When exposed to radiation, these films exhibit a change in absorbance at a specific wavelength (417 nm), which is linearly dependent on the dose up to 50 kGy. nih.gov A significant advantage of this dosimeter is that its response is independent of the dose rate and the irradiation temperature, which enhances its reliability and practicality in various settings. nih.gov

The mechanism behind these dosimeters often involves the radiation-induced generation of acidic species within the polymer matrix. For example, in polymer films containing a chlorine source, irradiation can lead to the formation of hydrochloric acid (HCl). This acid then protonates the Bromocresol Purple indicator, causing a distinct color change from purple to yellow. mdpi.com

Research on polymer film blends of polyvinyl alcohol (PVA) and other dyes has shown similar principles, where the color transition of the film upon irradiation is used for dosimetry. mdpi.com The stability of these films before and after irradiation is a critical factor for their application. Studies on PVC films with Bromocresol Purple have also considered the effects of post-irradiation storage in both dark and light conditions to ensure the accuracy of the dose measurement over time. nih.gov

The table below provides an overview of the application of Bromocresol Purple in radiation dosimetry.

| Dosimeter Material | Radiation Type | Dose Range | Key Characteristics |

| Polyvinyl Chloride (PVC) dyed with Bromocresol Purple | High-Dose (e.g., Gamma) | Linearity up to 50 kGy | Response is independent of dose rate and irradiation temperature. nih.gov |